4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid
CAS No.: 170499-20-4
Cat. No.: VC8247225
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid - 170499-20-4](/images/structure/VC8247225.png)
Specification
CAS No. | 170499-20-4 |
---|---|
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C16H14N2O2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Standard InChI Key | RGXRFHCPXAMACK-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O |
Canonical SMILES | CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound, 4-(2-methylbenzimidazol-1-yl)benzoic acid, reflects its bipartite structure: a 2-methyl-substituted benzimidazole ring connected via a methylene bridge to the para position of a benzoic acid group . The benzimidazole system consists of a fused benzene and imidazole ring, with a methyl group at the 2-position, while the benzoic acid moiety provides a carboxyl group capable of hydrogen bonding and salt formation.
Table 1: Key Identifiers of 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1021144-32-0 | |
Molecular Formula | C₁₅H₁₂N₂O₂ | |
Molecular Weight | 252.27 g/mol | |
SMILES Notation | CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C(=O)O | |
InChI Key | WJBFLMFRFMTUMZ-UHFFFAOYSA-N |
Stereochemical and Conformational Features
Computational analyses indicate a planar benzimidazole ring system and a torsional angle of approximately 120° between the benzimidazole and benzoic acid groups due to steric interactions . The molecule exhibits no chiral centers, as confirmed by its zero undefined stereocenter count .
Synthesis and Manufacturing Considerations
Purification and Isolation
Patent CN103382191A describes fractional crystallization and membrane filtration techniques for isolating structurally similar benzoic acid derivatives, suggesting potential applicability here . Solubility in polar aprotic solvents (e.g., dimethylformamide) and low aqueous solubility (~0.1 mg/mL at 25°C) may necessitate recrystallization from ethanol-water mixtures .
Physicochemical and Computational Properties
Thermodynamic and Solubility Profiles
PubChem-derived data highlight a calculated XLogP3 value of 3, indicating moderate lipophilicity suitable for transmembrane permeability in drug design . The topological polar surface area (55.1 Ų) and hydrogen bond donor/acceptor counts (1/3) further suggest limited blood-brain barrier penetration but potential for peripheral target engagement .
Table 2: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
XLogP3 | 3 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |
Rotatable Bonds | 2 | Cactvs 3.4.8.18 |
Polar Surface Area | 55.1 Ų | Cactvs 3.4.8.18 |
Spectroscopic Characteristics
Although experimental spectral data are unavailable in the provided sources, computational predictions suggest:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H stretch).
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NMR: Expected singlet for the methyl group at δ 2.5 ppm (¹H) and carbonyl carbon at δ 170 ppm (¹³C).
Recent Advances and Future Directions
A 2025 PubChem update refined the compound’s 3D conformer model, enabling improved molecular docking simulations . Future research priorities include:
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Synthetic Optimization: Developing scalable, green chemistry routes.
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Biological Screening: Assessing kinase inhibition or antibacterial potency.
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Crystallography: Resolving solid-state structure to guide derivatization.
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